2-(Morpholin-3-yl)ethanol 2-(Morpholin-3-yl)ethanol
Brand Name: Vulcanchem
CAS No.: 399580-64-4
VCID: VC3385319
InChI: InChI=1S/C6H13NO2/c8-3-1-6-5-9-4-2-7-6/h6-8H,1-5H2
SMILES: C1COCC(N1)CCO
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol

2-(Morpholin-3-yl)ethanol

CAS No.: 399580-64-4

Cat. No.: VC3385319

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

2-(Morpholin-3-yl)ethanol - 399580-64-4

Specification

CAS No. 399580-64-4
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
IUPAC Name 2-morpholin-3-ylethanol
Standard InChI InChI=1S/C6H13NO2/c8-3-1-6-5-9-4-2-7-6/h6-8H,1-5H2
Standard InChI Key TVPDWWYLCZDJKD-UHFFFAOYSA-N
SMILES C1COCC(N1)CCO
Canonical SMILES C1COCC(N1)CCO

Introduction

Chemical Properties

2-(Morpholin-3-yl)ethanol possesses distinctive physical and chemical properties that stem from its molecular structure. The morpholine ring provides a basic nitrogen atom, while the ethanol side chain contributes a primary alcohol functional group, resulting in a compound with both polar and non-polar characteristics.

Physical Properties

The physical and chemical characteristics of 2-(Morpholin-3-yl)ethanol are essential to understanding its behavior in various applications. Table 1 summarizes the key physical properties of this compound:

PropertyValue
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Physical StateLiquid at room temperature
Density1.019±0.06 g/cm³ (Predicted)
Boiling Point255.4±20.0 °C (Predicted)
Flash Point108.2°C
Vapor Pressure0.00248 mmHg at 25°C
pKa15.06±0.10 (Predicted)
Refractive Index1.445
Storage Condition2-8°C

These physical properties highlight the relatively high boiling point and low vapor pressure of 2-(Morpholin-3-yl)ethanol, indicating its stability at room temperature and limited volatility . The recommended storage conditions suggest that while stable, the compound should be kept refrigerated to maintain its integrity over extended periods .

Structural Characteristics

The structural features of 2-(Morpholin-3-yl)ethanol can be described using various chemical notation systems that provide insights into its molecular arrangement:

  • SMILES: C1COCC(N1)CCO

  • InChI: InChI=1S/C6H13NO2/c8-3-1-6-5-9-4-2-7-6/h6-8H,1-5H2

  • InChIKey: TVPDWWYLCZDJKD-UHFFFAOYSA-N

The compound exhibits specific collision cross-section properties as determined by mass spectrometry, which are presented in Table 2:

Adductm/zPredicted CCS (Ų)
[M+H]+132.10192127.8
[M+Na]+154.08386137.7
[M+NH4]+149.12846135.6
[M+K]+170.05780133.1
[M-H]-130.08736129.2
[M+Na-2H]-152.06931131.5
[M]+131.09409129.3
[M]-131.09519129.3

Synthesis and Preparation Methods

Various synthetic routes have been developed for the preparation of 2-(Morpholin-3-yl)ethanol, with methods optimized for both laboratory and industrial-scale production.

Laboratory Synthesis

One common approach for synthesizing 2-(Morpholin-3-yl)ethanol involves the reaction of morpholine with ethylene oxide under controlled conditions:

  • The reaction typically employs morpholine and ethylene oxide with a catalyst such as potassium hydroxide

  • Reaction conditions generally include temperatures around 100-150°C and elevated pressures to facilitate formation of the desired product

  • Purification techniques such as distillation or recrystallization are employed to obtain high-purity 2-(Morpholin-3-yl)ethanol

For the chiral (S)-2-(morpholin-3-yl)ethanol, synthesis typically involves the reaction of (S)-3-amino-1,2-propanediol with formaldehyde and hydrogen chloride. This stereoselective approach maintains the configuration at the chiral center, resulting in a product with defined stereochemistry that is essential for applications requiring specific three-dimensional molecular recognition.

Industrial Production

In industrial settings, continuous flow reactors are often employed to ensure consistent quality and yield. Process parameters, including temperature, pressure, and catalyst concentration, are carefully optimized to maximize efficiency and minimize the formation of by-products. Quality control measures typically involve chromatographic techniques and spectroscopic analysis to ensure product purity.

The industrial production of 2-(Morpholin-3-yl)ethanol requires careful consideration of safety protocols due to the reactivity of ethylene oxide and the potential exothermic nature of the reaction. Engineering controls and process safety management systems are implemented to mitigate risks associated with large-scale production.

Chemical Reactions

2-(Morpholin-3-yl)ethanol demonstrates versatile chemical reactivity, participating in various reaction types due to its functional groups.

Oxidation Reactions

The primary alcohol group in 2-(Morpholin-3-yl)ethanol can be oxidized to form corresponding aldehydes or carboxylic acids depending on the oxidizing agent and conditions employed:

  • Aldehydes: Formation occurs using mild oxidizing agents like pyridinium chlorochromate (PCC)

  • Carboxylic acids: Production using stronger oxidizing agents such as potassium permanganate or chromium trioxide

These oxidation reactions typically proceed in acidic or neutral conditions, with the morpholine portion of the molecule generally remaining intact during the transformation.

Reduction Reactions

The compound can undergo reduction reactions, particularly involving the morpholine ring, using reducing agents such as lithium aluminum hydride in anhydrous ether, leading to various morpholine derivatives. The selective reduction of different functional groups within the molecule can be achieved by careful selection of reducing agents and reaction conditions.

Substitution Reactions

The hydroxyl group of 2-(Morpholin-3-yl)ethanol can be substituted with other functional groups through various reactions:

  • Halogenation: Using thionyl chloride or phosphorus tribromide to replace the hydroxyl with a halogen

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonates, which are good leaving groups for further substitution reactions

Applications in Research and Industry

2-(Morpholin-3-yl)ethanol finds applications across multiple disciplines and industries due to its unique chemical properties.

Chemical Research

In chemical research, the compound serves as:

  • A versatile chemical reagent in organic synthesis

  • A building block for the construction of more complex molecules

  • A solvent with both polar and non-polar characteristics

  • A model compound for studying reaction mechanisms involving morpholine derivatives

The presence of both the morpholine ring and the hydroxyl group makes 2-(Morpholin-3-yl)ethanol particularly valuable in research settings where controlled reactivity at multiple sites is desired.

Pharmaceutical Applications

The pharmaceutical industry utilizes 2-(Morpholin-3-yl)ethanol in various ways:

  • As a precursor in the synthesis of pharmaceutical ingredients

  • As a structural component in the design of drug candidates, particularly those targeting neurological disorders

  • In drug formulation as a stabilizing agent

  • In the development of prodrugs that can improve the pharmacokinetic profiles of active pharmaceutical ingredients

The chiral version, (S)-2-(morpholin-3-yl)ethanol, holds particular significance in pharmaceutical research due to its potential for stereochemically defined interactions with biological targets.

Industrial Applications

Beyond research and pharmaceuticals, the compound has industrial applications including:

  • Production of surfactants and cleaning agents

  • Formulation of corrosion inhibitors

  • Use as a component in specialty chemicals

  • Development of polymers with specific properties

These diverse applications highlight the versatility of 2-(Morpholin-3-yl)ethanol and its importance across multiple industrial sectors.

Biological Activity and Mechanism of Action

The biological significance of 2-(Morpholin-3-yl)ethanol and its derivatives has been investigated in various contexts, revealing interesting pharmacological properties.

Interaction with Biological Systems

2-(Morpholin-3-yl)ethanol can interact with enzymes and receptors through multiple mechanisms:

  • Hydrogen bonding via the hydroxyl group and the morpholine nitrogen

  • Hydrophobic interactions through the morpholine ring

  • Potential for covalent bonding in certain biological environments

These interaction modalities contribute to the compound's ability to modulate biological processes, making it relevant for pharmacological applications.

Pharmacological Effects

Research has indicated several potential pharmacological effects of compounds related to 2-(Morpholin-3-yl)ethanol:

  • Anxiolytic effects: Derivatives have demonstrated efficacy in reducing anxiety-like behaviors in animal models without affecting locomotion

  • Effects on alcohol dependence: Studies have shown potential in blocking excessive alcohol self-administration and reducing reinstatement of stress-induced alcohol seeking in dependent rats

  • Interaction with corticotropin-releasing factor (CRF) receptors: Molecular docking studies suggest that the compound and its derivatives may interact with these receptors, which are implicated in stress and anxiety responses

These findings highlight the potential therapeutic applications of 2-(Morpholin-3-yl)ethanol derivatives in treating anxiety disorders and substance dependence.

Cytotoxicity

The (S)-stereoisomer has shown selective cytotoxicity towards certain cancer cells, highlighting its potential for targeted cancer therapies. This selectivity underscores the importance of stereochemistry in determining biological activity and suggests opportunities for the development of anticancer agents based on the 2-(Morpholin-3-yl)ethanol scaffold.

Comparison with Similar Compounds

Understanding the structural and functional relationships between 2-(Morpholin-3-yl)ethanol and related compounds provides insights into its unique properties and applications.

Structural Analogs

Several compounds share structural similarities with 2-(Morpholin-3-yl)ethanol but differ in key aspects that affect their chemical properties and applications:

  • Morpholine: The parent compound that lacks the ethanol moiety, resulting in different solubility and reactivity profiles

  • 4-(2-Hydroxyethyl)morpholine: Similar structure but with the hydroxyl group at the 4-position instead of the 3-position

  • 2-Morpholinoethanol: Another similar compound with variations in the attachment point of the ethanol group

These structural differences, though subtle, lead to significant variations in chemical reactivity, biological activity, and applications in various fields.

Functional Differences

The position of the ethanol moiety in 2-(Morpholin-3-yl)ethanol confers distinct chemical properties compared to similar compounds:

  • Different reactivity patterns in chemical transformations

  • Altered binding properties with biological targets

  • Unique solubility profiles in various solvents

These functional differences highlight the importance of molecular architecture in determining the utility of morpholine derivatives in specific applications.

Structure-Activity Relationships

Understanding the structure-activity relationships of 2-(Morpholin-3-yl)ethanol and its analogs is crucial for:

  • Rational design of new compounds with enhanced properties

  • Optimization of synthetic pathways

  • Development of more effective pharmaceutical agents based on the morpholine scaffold

By systematically investigating how structural modifications affect chemical and biological properties, researchers can develop improved variants of 2-(Morpholin-3-yl)ethanol tailored for specific applications.

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